1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine, also known as DSP-4, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for investigating the role of the noradrenergic system in various physiological processes. In
Mechanism of Action
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine works by selectively targeting noradrenergic neurons, which are neurons that use noradrenaline as their primary neurotransmitter. Once inside these neurons, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine is metabolized into a highly reactive intermediate that damages the neurons' mitochondria, ultimately leading to cell death. This process is gradual and selective, allowing for precise manipulation of the noradrenergic system.
Biochemical and Physiological Effects
The depletion of noradrenergic neurons by 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine has been shown to have a variety of effects on biochemical and physiological processes. For example, studies have shown that 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine administration can impair learning and memory, alter stress responses, and increase susceptibility to drug addiction. These effects are thought to be due to the role of the noradrenergic system in modulating these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine in scientific research is its selectivity for noradrenergic neurons. This allows researchers to study the effects of noradrenaline depletion without affecting other neurotransmitter systems. However, there are also limitations to using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine, including the potential for off-target effects and the need for careful dosing to avoid excessive damage to noradrenergic neurons.
Future Directions
There are many potential future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine. One area of interest is the role of the noradrenergic system in psychiatric disorders such as depression and anxiety. Additionally, researchers are exploring the use of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, there is ongoing research into the development of new compounds that can selectively target other neurotransmitter systems, allowing for even more precise manipulation of the brain's complex neural networks.
Conclusion
In conclusion, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine is a valuable tool for investigating the role of the noradrenergic system in various physiological processes. Its selectivity for noradrenergic neurons allows for precise manipulation of the system, while its well-established synthesis method and scientific research applications make it a reliable and widely used compound. While there are limitations to its use, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine remains an important tool for researchers studying the complex workings of the brain.
Scientific Research Applications
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological processes, including learning and memory, stress response, and drug addiction. By selectively destroying noradrenergic neurons, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine allows researchers to study the effects of noradrenaline depletion on these processes.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(2,3-difluorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F2N2O2S/c18-13-4-5-14(19)16(10-13)26(24,25)23-8-6-22(7-9-23)11-12-2-1-3-15(20)17(12)21/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJZARFDLWZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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